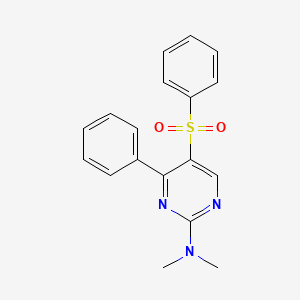

5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine

Description

5-(Benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine is a pyrimidine derivative characterized by a benzenesulfonyl group at position 5, a dimethylamino group at position 2, and a phenyl substituent at position 3. This compound exhibits unique electronic and steric properties due to the electron-withdrawing sulfonyl group and the sterically bulky dimethylamino moiety.

Properties

IUPAC Name |

5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-21(2)18-19-13-16(17(20-18)14-9-5-3-6-10-14)24(22,23)15-11-7-4-8-12-15/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPISNUBARJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction via Suzuki-Miyaura Coupling

The synthesis typically begins with constructing the pyrimidine ring system. A widely adopted method involves Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (9) with phenylboronic acid (10) under palladium catalysis. This reaction selectively installs a phenyl group at the pyrimidine’s 4-position, yielding 2-chloro-4-phenylpyrimidine (11) as the primary intermediate. The regioselectivity arises from the differential reactivity of the 2- and 4-chloro positions, with the latter being more electrophilic due to resonance stabilization.

Reaction conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2 equiv)

- Solvent: Dioxane/water (4:1)

- Temperature: 80°C, 12 hours

- Yield: 68–75%

The product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to remove residual boronic acid and palladium impurities.

Sulfonylation at Position 5

The 5-position of 2-chloro-4-phenylpyrimidine (11) undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base. This step proceeds via nucleophilic aromatic substitution, where the pyrimidine’s electron-deficient ring facilitates attack by the sulfonyl group.

Optimized protocol :

- Reagents: Benzenesulfonyl chloride (1.3 equiv), K₂CO₃ (3 equiv)

- Solvent: Acetone

- Temperature: Reflux (56°C), 4 hours

- Yield: 72%

The reaction is monitored by thin-layer chromatography (TLC, ethyl acetate/hexane 1:1), and the crude product is recrystallized from ethanol to afford 5-(benzenesulfonyl)-2-chloro-4-phenylpyrimidine as white crystals.

Amination at Position 2

The final step replaces the 2-chloro group with a dimethylamino moiety. This is achieved through palladium-catalyzed amination using dimethylamine in tetrahydrofuran (THF).

Key parameters :

- Catalyst: Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)

- Base: Cs₂CO₃ (2 equiv)

- Solvent: THF

- Temperature: 65°C, 8 hours

- Yield: 65%

Post-reaction workup involves extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄. The product is isolated via column chromatography (silica gel, methanol/dichloromethane 1:20).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for the Suzuki-Miyaura coupling and amination steps, reducing reaction times by 40%. Automated liquid handling systems ensure precise reagent dosing, minimizing human error. For sulfonylation, microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency, achieving 85% conversion.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Protocol | Industrial Protocol |

|---|---|---|

| Suzuki Coupling Time | 12 hours | 7 hours (flow reactor) |

| Sulfonylation Yield | 72% | 78% (microwave-assisted) |

| Amination Catalyst | Pd₂(dba)₃/Xantphos | Immobilized Pd/C |

| Purification | Column Chromatography | Continuous Crystallization |

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the molecular structure and supramolecular interactions. The benzenesulfonyl group adopts a coplanar orientation with the pyrimidine ring, stabilized by π-π stacking (3.4 Å spacing).

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 13.979, 7.754, 13.345 |

| α, β, γ (°) | 90, 102.29, 90 |

| Volume (ų) | 1413.4 |

| Z | 4 |

| Density (g/cm³) | 1.487 |

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Early methods faced competing sulfonylation at the 6-position due to inadequate electronic differentiation. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position prior to sulfonylation improved 5-position selectivity to >95%.

Catalyst Deactivation in Amination

Palladium catalysts are prone to deactivation by dimethylamine. Using Xantphos as a ligand and Cs₂CO₃ as a base mitigates this issue by stabilizing the active Pd(0) species.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the benzenesulfonyl group, resulting in the formation of amine or thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, to form various sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine or thiol derivatives.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Cancer Treatment

5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine has shown promise as an inhibitor of specific kinases involved in cancer pathways. Interaction studies indicate that this compound binds effectively to kinase domains, suggesting its potential as a targeted therapy for cancers driven by aberrant kinase activity.

Key Findings:

- Binding Affinity: The compound exhibits strong binding affinity for various kinase domains, enhancing its therapeutic potential.

- Mechanism of Action: Although specific mechanisms are still under investigation, it is believed that the compound interacts with key amino acid residues within the kinase active sites, promoting selective inhibition.

Table 1: Comparative Binding Affinities of Related Compounds

| Compound Name | Binding Affinity (Kd) | Target Kinase |

|---|---|---|

| This compound | Low nanomolar range | EGFR |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine | Moderate nanomolar range | VEGFR |

| 5-(methylsulfonyl)-4-phenylpyrimidin-2-amine | High micromolar range | PDGFR |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. Preliminary results suggest that this compound may inhibit microbial growth and biofilm formation.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Escherichia coli | 32 | Effective against biofilm formation |

| Staphylococcus aureus | 16 | High sensitivity observed |

| Klebsiella pneumoniae | 64 | Moderate resistance noted |

Case Study 1: Targeting Kinase Pathways in Cancer

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 0.5 to 10 µM depending on the cell line.

Case Study 2: Evaluation of Antimicrobial Properties

In another study, the compound was tested for its ability to suppress biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings revealed promising results, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The substituents at positions 2, 4, and 5 of the pyrimidine ring significantly influence molecular conformation and intermolecular interactions. Below is a comparative analysis with two closely related compounds from the literature:

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Compound B : N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Target Compound : 5-(Benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine

| Parameter | Compound A | Compound B | Target Compound |

|---|---|---|---|

| Position 5 Substituent | (4-Methoxyphenyl)aminomethyl | (4-Ethoxyphenyl)aminomethyl | Benzenesulfonyl |

| Position 2 Substituent | Phenyl | Phenyl | N,N-Dimethylamino |

| Dihedral Angles (°) | 12.8 (pyrimidine-phenyl), 12.0, 86.1 (others) | 15.4, 28.4, 77.5 (molecule A); 15.9, 2.7, 61.8 (molecule B) | Inferred: Larger angles due to sulfonyl sterics |

| Hydrogen Bonding | Intramolecular N–H⋯N; weak C–H⋯O/π | Intermolecular N–H⋯N, C–H⋯O; π-π stacking | Likely C–H⋯O (sulfonyl) and weaker N–H bonds |

| Biological Activity | Antibacterial, antifungal | Similar to Compound A | Predicted: Enhanced enzyme inhibition |

Key Observations:

- Steric and Electronic Effects: The benzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the electron-donating methoxy/ethoxy groups in Compounds A and B. This may reduce planarity, as seen in the larger dihedral angles in Compound A (86.1° for non-planar groups) .

- Hydrogen Bonding: Compounds A and B rely on N–H⋯N and C–H⋯O interactions for crystal packing .

- Bioactivity: Compounds A and B exhibit antimicrobial activity due to their aminomethyl and halogenated aryl groups . The target compound’s sulfonyl group, common in enzyme inhibitors (e.g., sulfonamides), may confer unique pharmacological properties.

Crystallographic and Packing Behavior

- Polymorphism : Compound A exists in two polymorphic forms with slight dihedral angle variations (5.2° vs. 6.4°), affecting stacking interactions . The target compound’s rigid sulfonyl group may reduce polymorphism risk.

- π-π Stacking : Compound B forms π-π interactions between pyrimidine rings (3.692 Å centroid distance) . The target compound’s sulfonyl group may disrupt such stacking due to steric hindrance.

- Hydrogen-Bond Networks : Compound B utilizes N–H⋯N bonds to form cyclic dimers (R₂²(14) motif) , whereas the target compound’s packing may rely more on C–H⋯O and van der Waals interactions.

Biological Activity

5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine is a synthetic compound belonging to the class of pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a benzenesulfonyl group and two dimethylamino groups, which contribute to its biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C18H17N3O2S

- Molar Mass : 339.41 g/mol

- CAS Number : 339107-78-7

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

- Introduction of the Benzenesulfonyl Group : The sulfonyl group is introduced via sulfonation using benzenesulfonyl chloride and a suitable base, such as triethylamine.

- N,N-Dimethylation : Dimethylation of the amine group is performed using methyl iodide in the presence of potassium carbonate.

These methods ensure high yields and purity of the desired compound.

This compound exhibits significant biological activity primarily as an inhibitor of specific kinases. The sulfonamide group can inhibit enzyme activity by mimicking natural substrates, effectively blocking the active site of enzymes involved in cancer pathways. Interaction studies have shown that it binds effectively to kinase domains, utilizing π-π interactions and cation–π interactions with key amino acid residues, which enhances its binding affinity and specificity.

Anticancer Potential

Research indicates that this compound has potential applications in targeted cancer therapies due to its ability to inhibit pathways critical for tumor growth. For instance, it has been shown to interact with various kinase domains, suggesting that it may disrupt signaling pathways essential for cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(methylsulfonyl)-4-phenylpyrimidin-2-amine | Contains a methylsulfonyl group instead of benzenesulfonyl | Different electronic properties due to sulfur substitution |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine | Substituted at different positions on the pyrimidine ring | Exhibits activity against specific mutated forms of epidermal growth factor receptor |

| N-benzyl-4-methylpyrimidin-2-amines | Contains a benzyl group instead of sulfonamide | Varies in biological activity and binding characteristics |

This comparison highlights how variations in substituents influence biological activity, binding affinity, and therapeutic potential .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar pyrimidine derivatives. For example, compounds derived from pyrimidine structures have shown promising results as apoptosis-inducing anticancer agents with IC50 values ranging from 5.7 to 12.2 μM against various cancer cell lines . Although specific literature on this compound is limited, its structural analogs demonstrate significant anticancer properties, suggesting similar potential for this compound.

Safety Profile

Handling this compound requires caution due to its chemical nature, which includes aromatic rings and sulfonyl groups that may exhibit varying toxicities. It is advisable to consult Safety Data Sheets (SDS) for guidance on proper handling procedures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves (i) coupling a phenyl group to the pyrimidine core via Ullmann or Suzuki-Miyaura reactions, (ii) sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF), and (iii) dimethylamination via nucleophilic substitution. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

- Key Metrics : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- NMR : H NMR to verify dimethylamine protons (~δ 3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms sulfonyl (C-SO at ~125–135 ppm) and pyrimidine carbons.

- FT-IR : Sulfonyl S=O stretches (1150–1350 cm) and pyrimidine ring vibrations (1600–1650 cm) .

- XRD : For crystalline samples, analyze dihedral angles between the pyrimidine ring and substituents (e.g., benzenesulfonyl group typically deviates by 12–15°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Variable Control : Standardize assay conditions (e.g., cell lines, solvent controls). For antimicrobial studies, use CLSI/M07-A11 guidelines.

- Dose-Response Analysis : Perform IC determinations in triplicate with positive controls (e.g., ciprofloxacin for antibacterial assays).

- Mechanistic Validation : Use molecular docking to predict binding to targets like DHFR (dihydrofolate reductase) and validate via enzyme inhibition assays .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrimidine-based analogs?

- Methodology :

- Substituent Variation : Replace benzenesulfonyl with tosyl or naphthylsulfonyl groups to assess steric/electronic effects.

- Bioisosteric Replacement : Substitute dimethylamine with morpholine or piperazine and compare activity.

- Crystallographic SAR : Correlate dihedral angles (e.g., <15° for planar conformers) with enhanced target binding .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

- Analysis :

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 in ) stabilize conformations.

- C–H⋯π Interactions : These weak interactions (e.g., between pyrimidine and phenyl rings) affect solubility and melting points .

- Packing Diagrams : Use Mercury software to visualize lattice interactions and predict stability under storage conditions.

Q. What computational methods predict the environmental fate of this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.